molecular formula C13H15N3O4S B11463093 2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole

2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole

Cat. No.: B11463093
M. Wt: 309.34 g/mol
InChI Key: HGPPQRSBNKWWAW-UHFFFAOYSA-N
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Description

2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials may include 2-ethyl-4-methylimidazole and 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Thiol derivatives: From the reduction of the sulfonyl group.

    Substituted imidazoles: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and sulfonyl groups may play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-methylimidazole: Lacks the nitro and sulfonyl groups.

    2-methyl-5-nitrobenzenesulfonyl chloride: Lacks the imidazole ring.

    4-methyl-1H-imidazole-5-sulfonyl chloride: Similar structure but different substitution pattern.

Uniqueness

2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole is unique due to the presence of both the nitro and sulfonyl groups attached to the imidazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

2-ethyl-4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole

InChI

InChI=1S/C13H15N3O4S/c1-4-13-14-10(3)8-15(13)21(19,20)12-7-11(16(17)18)6-5-9(12)2/h5-8H,4H2,1-3H3

InChI Key

HGPPQRSBNKWWAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)C

Origin of Product

United States

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